

Synthesis Protocol for Vipivotide Tetraxetan (PSMA-617 Precursor)

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Compound of Interest		
Compound Name:	(R)-tetraMe-Tetraxetan	
Cat. No.:	B12371554	Get Quote

Application Notes for Researchers, Scientists, and Drug Development Professionals Introduction

This document provides a detailed, step-by-step protocol for the synthesis of Vipivotide tetraxetan, the non-radioactive precursor to [¹¹7¹Lu]Lu-PSMA-617, a radiopharmaceutical used in targeted therapy for prostate cancer.[1][2] Vipivotide tetraxetan consists of a glutamate-urealysine motif that targets the prostate-specific membrane antigen (PSMA), linked to the chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which is capable of coordinating with radionuclides like Lutetium-177.[3] The synthesis is a multi-step process involving solid-phase peptide synthesis (SPPS) followed by conjugation of the DOTA moiety in solution.

It is important to note that the user's original query for "**(R)-tetraMe-Tetraxetan**" appears to be a misnomer. The "tetraxetan" component correctly refers to the DOTA chelator. However, "(R)-tetraMe" does not correspond to a standard nomenclature for this molecule or its known derivatives. The following protocol is for the synthesis of the well-established compound, Vipivotide tetraxetan (PSMA-617).

Overview of the Synthesis

The synthesis of Vipivotide tetraxetan can be broadly divided into three main stages:



- Solid-Phase Peptide Synthesis (SPPS): The peptide backbone, including the glutamateurea-lysine targeting moiety and a linker, is assembled on a solid support using Fmoc (9fluorenylmethyloxycarbonyl) chemistry.[4][5][6]
- DOTA Conjugation: The fully assembled and protected peptide is cleaved from the resin and then conjugated with an activated DOTA derivative (e.g., DOTA-NHS ester) in solution.[3][7]
 [8]
- Deprotection and Purification: The final compound is deprotected and purified to a high degree using High-Performance Liquid Chromatography (HPLC).[3][9][10]

Experimental Protocols

Part 1: Solid-Phase Peptide Synthesis of the PSMA-617 Peptide Backbone

This protocol outlines the manual synthesis of the peptide component of Vipivotide tetraxetan on a 2-chlorotrityl chloride (2-CTC) resin.

Materials and Reagents:

- · 2-chlorotrityl chloride (2-CTC) resin
- Fmoc-Glu(OtBu)-OH
- Fmoc-Lys(Alloc)-OH (or other orthogonally protected lysine)
- Triphosgene
- N,N-Diisopropylethylamine (DIPEA)
- Piperidine
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Methanol (MeOH)



- Coupling reagents (e.g., TBTU, HBTU)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Deionized water

Procedure:

- Resin Loading:
 - Swell the 2-CTC resin in anhydrous DCM.
 - Dissolve Fmoc-Glu(OtBu)-OH and DIPEA in anhydrous DCM/DMF.
 - Add the amino acid solution to the resin and shake for 2 hours at room temperature.[4][5]
 - Cap any remaining active sites on the resin using a solution of DCM/MeOH/DIPEA.
 - Wash the resin with DMF and DCM.
- Fmoc Deprotection:
 - Treat the resin with a 20-25% solution of piperidine in DMF for 30 minutes to remove the Fmoc protecting group.[5]
 - Wash the resin thoroughly with DMF and DCM.
- Urea Bond Formation:
 - To the deprotected glutamic acid on the resin, add a solution of triphosgene and DIPEA in dry DCM to form the isocyanate intermediate.[4][5][11]
 - In a separate flask, prepare a solution of the orthogonally protected lysine derivative (e.g., H-Lys(Alloc)-OtBu) and DIPEA in DCM.
 - Add the lysine solution to the resin-bound isocyanate and react to form the urea linkage.[4]
 [5]



- Peptide Chain Elongation (Linker):
 - Continue the peptide synthesis by sequential Fmoc deprotection and coupling of the linker amino acids (e.g., 2-naphthylalanine and cyclohexylalanine moieties are part of the full PSMA-617 structure) using standard coupling reagents like TBTU or HBTU.
- Cleavage from Resin:
 - Once the peptide synthesis is complete, wash the resin and dry it.
 - Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA with scavengers like TIS and water, to cleave the peptide from the resin and remove the side-chain protecting groups (except for the orthogonal protecting group on lysine).

Part 2: DOTA Conjugation

Materials and Reagents:

- Crude peptide from Part 1
- DOTA-tris(tBu)ester or DOTA-NHS ester
- DIPEA or other suitable base
- DMF or other suitable solvent
- · Diethyl ether

Procedure:

- Conjugation Reaction:
 - Dissolve the crude peptide in DMF.
 - Add an activated DOTA derivative, such as DOTA-tris(tBu)ester, and a base like DIPEA.[3]
 Alternatively, DOTA-NHS ester can be used.[8][12]
 - Allow the reaction to proceed for several hours at room temperature.[3] The progress can be monitored by analytical HPLC.



- · Precipitation:
 - Precipitate the crude DOTA-conjugated peptide by adding cold diethyl ether.
 - Centrifuge to collect the precipitate and wash with diethyl ether.

Part 3: Final Deprotection and Purification

Materials and Reagents:

- Crude DOTA-conjugated peptide
- TFA cleavage cocktail (TFA/TIS/Water)
- Reversed-phase HPLC system (preparative or semi-preparative)
- Acetonitrile (ACN)
- · Deionized water
- TFA (0.1%)

Procedure:

- Final Deprotection:
 - Treat the crude DOTA-conjugated peptide with a TFA cleavage cocktail to remove the remaining protecting groups (e.g., tBu esters on DOTA and any remaining side-chain protection).
- Purification:
 - Purify the final product by reversed-phase HPLC.[3][9][10]
 - Use a gradient of water and acetonitrile, both containing 0.1% TFA.[3][9]
 - Collect the fractions containing the pure product.
- Lyophilization:



o Combine the pure fractions and lyophilize to obtain the final product as a white powder.

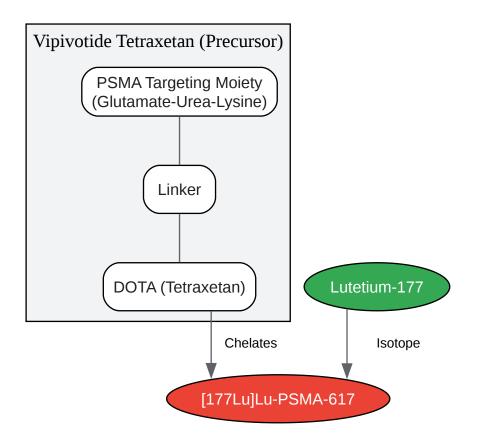
Ouantitative Data Summary

Parameter	Value/Range	Reference
Synthesis Scale	Up to 5 mg	[11]
Radiochemical Purity (after labeling)	>95-99%	[4][11][13]
HPLC Gradient for Purification	Linear gradient of 5-95% Acetonitrile in Water (with 0.1% TFA)	[3]
Flow Rate for HPLC	1.1 mL/min (analytical)	[3]
Inhibition Constant (Ki) of PSMA-617	0.37 nM	[1][14]

Visualizations Synthesis Workflow Diagram







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Methodological & Application





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